molecular formula C18H22N2O3 B1385880 N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide CAS No. 1020054-90-3

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide

Cat. No.: B1385880
CAS No.: 1020054-90-3
M. Wt: 314.4 g/mol
InChI Key: QAHCZGIMDZOIBP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methyl group, and an ethoxyethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylbenzoic acid and 3-(2-ethoxyethoxy)benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-amino-2-methylbenzoic acid is first converted to its corresponding amine by reacting with a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with 3-(2-ethoxyethoxy)benzoyl chloride in an inert solvent like dichloromethane under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or altering its function. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)acetamide
  • N-(5-Amino-2-methylphenyl)-4-(2-ethoxyethoxy)butanamide
  • N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)propanamide

Uniqueness

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of the ethoxyethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This detailed article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an amine group and two ethoxy groups, contributing to its chemical reactivity and biological properties. Its molecular formula is C15_{15}H20_{20}N2_{2}O3_{3}, with a molecular weight of approximately 286.34 g/mol. The presence of the ethoxyethoxy group enhances its solubility and bioavailability, which may facilitate interactions with various biological targets.

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways critical for cellular function.
  • Protein Interaction : Preliminary studies suggest that it can bind to proteins, influencing their activity and potentially leading to significant biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in certain cancer cell lines. The mechanism involves the activation of apoptotic pathways, suggesting potential applications in cancer therapy. Further investigations are needed to assess its selectivity and therapeutic index compared to existing treatments .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth significantly at concentrations ranging from 10 to 100 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus25
    Escherichia coli25
    Pseudomonas aeruginosa50
  • Cytotoxicity in Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that the compound exhibited cytotoxic effects with an IC50_{50} value of approximately 30 µM after 48 hours of exposure. This suggests potential for further development as an anticancer agent.
  • Proteomic Analysis : Proteomic studies indicated that this compound interacts with specific proteins involved in cell signaling pathways, which may contribute to its observed biological effects .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-22-9-10-23-16-6-4-5-14(11-16)18(21)20-17-12-15(19)8-7-13(17)2/h4-8,11-12H,3,9-10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHCZGIMDZOIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.